molecular formula C8H9NO B172362 3-(Pyridin-3-YL)propanal CAS No. 1802-16-0

3-(Pyridin-3-YL)propanal

Cat. No.: B172362
CAS No.: 1802-16-0
M. Wt: 135.16 g/mol
InChI Key: MQGVOSGGRHAKOE-UHFFFAOYSA-N
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Description

3-(Pyridin-3-YL)propanal is an organic compound with the molecular formula C8H9NO. It is a colorless to yellow liquid with a distinctive odor. This compound is notable for its pyridine ring, which is a six-membered ring containing one nitrogen atom, attached to a propanal group. The presence of the pyridine ring imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Pyridin-3-YL)propanal can be synthesized through several methods. One common method involves the reaction of 3-aminopyridine with acetone, followed by appropriate oxidation and reduction reactions . Another method includes the use of trimethylsilylmethyl magnesium chloride in diethyl ether under ice-cooling conditions, followed by quenching with saturated brine and extraction with ethyl acetate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography for purification is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-(Pyridin-3-YL)propanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds that may contain carboxylic acid or sulfonic acid groups. This uniqueness allows for specific applications in synthesis and research that are not possible with its analogs .

Properties

IUPAC Name

3-pyridin-3-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGVOSGGRHAKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455288
Record name 3-(PYRIDIN-3-YL)PROPANAL
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-16-0
Record name 3-Pyridinepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-16-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(PYRIDIN-3-YL)PROPANAL
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Record name 3-(pyridin-3-yl)propanal
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Synthesis routes and methods I

Procedure details

To an ethyl acetate (30 mL) solution of 3-(3-pyridyl)propanol (1.5 g), dimethyl sulfoxide (15 mL) and triethylamine (9 mL) were added. Additionally, a pyridine sulfur trioxide complex (5.2 g) was added with stirring at 0° C. for 2 hours as it was. The reaction mixture was concentrated under reduced pressure, and purified by silica gel column chromatography (hexane:ethyl acetate=30:70→0:100) to obtain a titled compound (1:1 g) having the following physical property values.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Pyridinepropanol (300 mg, 2.2 mmol) was dissolved in dichloromethane (5 mL). To this, the Dess-Martin reagent (1.0 g) was added with cooling in an ice bath and the mixture was stirred at the same temperature for 2 hours and successively at room temperature for 3 hours. The solvent in the reaction mixture was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=1/0 to 10/1) to give 3-(pyridin-3-yl)propanal (180 mg, yield: 61%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (2.55 g, 20.1 mmol) in anhydrous DCM (150 ml) was cooled to -78° C. and dimethylsulphoxide (3.77g, 40.1 mmol) added dropwise with stirring. After two minutes, 3(3-pyridyl)-1-propanol (0.625 g, 3.79 mmol) was added and stirring continued for a further fifteen minutes Triethylamine (12.70 ml, 91.2 mmol) was then added and stirring continued for five minutes before allowing the solution to warm to room temperature. Water (150 ml) was added the organic layer separated and the aqueous layer extracted with DCM (2×100 ml). The organic extracts were combined, washed with brine (50 ml), dried over anhydrous magnesium sulphate, filtered and evaporated to give a yellow oil (2.20 g, 90%) which was used directly in the next step.
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step Two
Quantity
0.625 g
Type
reactant
Reaction Step Three
Quantity
12.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Yield
90%

Synthesis routes and methods IV

Procedure details

Dimethylsulphoxide (18.9 ml) in dry dichloromethane (120 ml) was added over20 minutes to a stirred solution of oxalyl chloride (11.55 ml) in dry dichloromethane (225 ml) at -70° C. The mixture was stirred at -70° C. for 10 minutes and then a solution of 3-(3-pyridyl)propanol(16.56 g) in dry dichloromethane (120 ml) was added with stirring over 20 minutes. Stirring was continued at -70° C. for a further 20 minutesand then triethylamine (50.55 ml) was added dropwise and the temperature was allowed to rise to room temperature. Water (200 ml) was added and the layers were separated. The organic layer was washed twice with water, dried (MgSO4) and evaporated. The residue was distilled to give the title compound as an oil (8.80 g), b.p. 88°-92° C. @ 0.3 mm., Rf. 0.15 (SS2). δ(CDCl3): 2.80(3H,t), 2.93(3H,t), 7.18-7.21 (1H,m), 7.50(1H,d), 8.40-8.45(2H,m), 9.80(1H,s).
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
11.55 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
50.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 6.08 g (20 mmol) (formylmethylene)triphenylphosphorane (Fluka; Buchs/Switzerland) and 2.14 g (20 mmol) freshly distilled 3-pyridinecarbaldehyde in 200 ml benzene is stirred for 3 h at 80° C. After the addition of a further 0.30 g (formylmethylene)triphenylphosphorane, the mixture is stirred for another 3 h at 80° C. The cooled benzene solution is extracted with 250 ml, 100 ml and finally 50 ml 0.1 N HCl. The acidic H2O phases are finally extracted with 150 ml ether and the organic phases discarded. The combined acidic H2O phases are covered with a supernatant 150 ml ether and adjusted to alkaline pH with 100 ml 1 N NaOH. The H2O phase is separated off and extracted 3 times with 150 ml EtOAc each time. Drying (Na2SO4) and partial evaporation of the organic phases yield 0.4 l of a solution of 3-(pyridin-3-yl)propen-1-one in EtOAc. Hydrogenation of the above solutions in the presence of 5% Pd/C, filtration of the catalyst, evaporation and column chromatography (SiO2; EtOAc) yield the title compound; TLC (EtOAc) Rf=0.30; FAB-MS (M+H)+=136.
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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